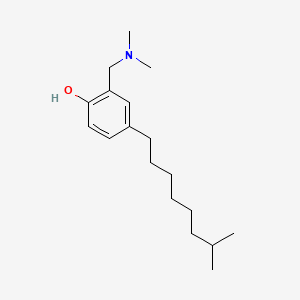

2-((Dimethylamino)methyl)-4-isononylphenol

Description

Current Academic Landscape and Research Trajectories for 2-((Dimethylamino)methyl)-4-isononylphenol

The current academic landscape for this compound is notably sparse, with a scarcity of published research focusing directly on this specific molecule. However, the research trajectories for structurally similar compounds, particularly other aminophenols and substituted phenols, provide a clear indication of its potential areas of investigation.

The primary research trajectory for analogous compounds, such as 2,4,6-Tris((dimethylamino)methyl)phenol, is firmly rooted in polymer chemistry, where they are extensively studied as curing agents and accelerators for epoxy resins and polyurethanes. nih.govriverlandtrading.comwikipedia.org These compounds facilitate the cross-linking of polymer chains, a critical step in the formation of durable thermosetting plastics. Research in this area often focuses on the kinetics of the curing process and the final mechanical and thermal properties of the resulting polymer.

A more contemporary research trajectory is emerging in the field of functional and "smart" polymers. For instance, a study on a copolymer incorporating a structurally related monomer, 2-((diethylamino)methyl)-4-methylphenyl acrylate, highlights a path toward the development of thermo- and pH-responsive polymers. researchgate.net This suggests a potential avenue for this compound in the creation of advanced materials with tunable properties.

Furthermore, the development of analytical methodologies, such as High-Performance Liquid Chromatography (HPLC) techniques for the separation and analysis of this compound, forms a foundational aspect of its research landscape. sielc.com

Below is a table summarizing the key research areas for compounds structurally related to this compound:

| Research Area | Focus | Related Compounds |

| Polymer Chemistry | Curing agents and accelerators for epoxy resins and polyurethanes. | 2,4,6-Tris((dimethylamino)methyl)phenol |

| Functional Polymers | Synthesis of stimuli-responsive (thermo- and pH-sensitive) polymers. | 2-((diethylamino)methyl)-4-methylphenyl acrylate |

| Analytical Chemistry | Development of separation and quantification methods. | This compound |

Significance of this compound within Contemporary Chemical Research

While the specific significance of this compound is not yet well-documented, its molecular architecture points to its potential importance as a multifunctional chemical intermediate. The presence of a phenolic hydroxyl group, a tertiary amine, and a long, branched alkyl chain within the same molecule is a combination that offers several advantages in materials science and organic synthesis.

The dimethylaminomethyl group is a well-established catalytic moiety. In the context of polymer chemistry, the tertiary amine can act as a catalyst for the homopolymerization of epoxy resins and as an accelerator for various curing agents. nih.govriverlandtrading.comwikipedia.org The isononylphenol (B1143871) substituent provides significant hydrophobicity, which can be leveraged to improve the compatibility of the molecule with non-polar polymer matrices and to enhance the moisture resistance of the final cured products. This dual functionality could make it a highly efficient additive in coatings, adhesives, and sealants.

The combination of a hydrophilic amine group and a hydrophobic isononyl tail suggests potential applications as a surface-active agent or as a building block for creating amphiphilic polymers. Such polymers could find use in emulsification, dispersion stabilization, or the formation of self-assembling nanostructures.

Identification of Key Research Gaps and Future Directions for this compound Studies

The limited body of research dedicated to this compound presents several clear research gaps and, consequently, promising future directions for investigation.

Catalytic and Curing Performance: A major area for future research is the systematic evaluation of its performance as a catalyst and curing agent in a range of polymer systems. Comparative studies against commercially available accelerators would be crucial to establish its industrial viability. Understanding the structure-property relationships, specifically how the isononyl group influences curing kinetics and the final material properties, is a key unanswered question.

Advanced Material Applications: Exploring the use of this compound as a monomer or modifying agent for the synthesis of functional polymers is a compelling future direction. This could include the development of new stimuli-responsive materials, as suggested by research on related compounds, or the creation of novel polymer architectures with tailored surface properties.

Computational Modeling: There is an absence of computational studies to model the reactivity of this compound. Theoretical calculations could provide valuable insights into its catalytic mechanisms, its interaction with polymer chains, and its conformational preferences, thereby guiding and accelerating experimental research efforts.

The following table outlines the identified research gaps and potential future research directions:

| Research Gap | Future Research Direction |

| Lack of Fundamental Data | Comprehensive characterization of physicochemical properties (solubility, thermal stability, etc.). |

| Unoptimized Synthesis | Development and optimization of synthetic routes for high purity and yield. |

| Undefined Catalytic Activity | Systematic evaluation of catalytic and curing performance in various polymer systems. |

| Unknown Structure-Property Relationships | Investigation into the influence of the isononyl group on material properties. |

| Limited Application Scope | Exploration of use in advanced functional polymers and as a surfactant. |

| Absence of Computational Studies | Theoretical modeling of reactivity, catalytic mechanisms, and polymer interactions. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

55138-52-8 |

|---|---|

Molecular Formula |

C18H31NO |

Molecular Weight |

277.4 g/mol |

IUPAC Name |

2-[(dimethylamino)methyl]-4-(7-methyloctyl)phenol |

InChI |

InChI=1S/C18H31NO/c1-15(2)9-7-5-6-8-10-16-11-12-18(20)17(13-16)14-19(3)4/h11-13,15,20H,5-10,14H2,1-4H3 |

InChI Key |

NOKHOJCRNXGBQS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCC1=CC(=C(C=C1)O)CN(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 2 Dimethylamino Methyl 4 Isononylphenol

Advanced Synthetic Routes to 2-((Dimethylamino)methyl)-4-isononylphenol

The creation of this compound primarily relies on well-established organic reactions, which can be optimized for yield and purity. The choice of synthetic route often depends on the availability of precursors, desired scale, and economic feasibility.

The most direct and widely utilized method for synthesizing this compound is the Mannich reaction. unacademy.com This versatile three-component organic reaction involves the aminoalkylation of an acidic proton located on a carbon atom, in this case, the ortho-position of the phenolic ring. wikipedia.orgbyjus.com For the synthesis of the target compound, the reactants are 4-isononylphenol, formaldehyde (B43269), and dimethylamine (B145610). nih.gov

The general reaction is as follows:

4-Isononylphenol + Formaldehyde + Dimethylamine → this compound + WaterThis reaction is a condensation reaction where the aminomethyl group is introduced onto the phenol (B47542) ring, typically at the ortho position to the hydroxyl group due to its activating and directing effects. byjus.comresearchgate.net The reaction can be carried out under various conditions, often with a solvent and sometimes with a catalyst to improve efficiency. ijpcbs.com A patent for a similar compound, 2,4,6-tris(dimethylaminomethyl)phenol, describes a process where phenol and an aqueous solution of dimethylamine are mixed, followed by the addition of formaldehyde (in the form of paraformaldehyde) and heating. google.comwikipedia.org The final product is then isolated through separation and distillation. google.com

Interactive Data Table: Illustrative Mannich Reaction Conditions for Phenolic Compounds

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Phenolic Substrate | 4-Alkylphenol | Phenol | 3-Methylphenol |

| Amine | Dimethylamine | Dimethylamine | Diethylenetriamine |

| Aldehyde Source | Aqueous Formaldehyde | Paraformaldehyde | Aqueous Formaldehyde |

| Solvent | Methanol | None (Neat) | Water |

| Temperature | Reflux | 30-100°C google.com | 100°C |

| Reaction Time | 2-4 hours | 1-4 hours google.com | 2 hours |

| Typical Yield | Good to Excellent | >90% google.com | Moderate to Good |

| Notes | Common lab-scale method. researchgate.net | Reduces solvent waste. google.com | Uses a mixed primary/secondary amine. researchgate.net |

This table presents typical conditions for Mannich reactions involving phenols, based on general literature and patents for analogous compounds. Specific yields for this compound would require experimental determination under these conditions.

While the Mannich reaction is the most common route, alternative strategies can be considered for the synthesis of the target molecule or its essential precursors.

Synthesis of the Precursor, 4-Isononylphenol: The primary precursor, 4-isononylphenol, is an industrial chemical produced by the acid-catalyzed alkylation of phenol with nonene, which is a trimer of propylene (B89431). prepchem.comwikipedia.org This process results in a complex mixture of isomers, with the nonyl group being highly branched. wikipedia.orgnih.gov The synthesis involves reacting phenol with propylene trimer in the presence of a catalyst, such as a sulfonated styrene/divinylbenzene copolymer resin, at elevated temperatures. prepchem.com Alternative syntheses starting from compounds like 4-benzyloxyacetophenone or via Friedel-Crafts acylation followed by reduction have also been reported for specific isomers. nih.govchemicalbook.com

Alternative Aminomethylation Methods: An alternative to the classic three-component Mannich reaction involves the use of pre-formed reagents. For instance, a method for producing 2-[(dimethylamino)methyl]phenol has been patented that uses the reaction of phenol with N,N,N',N'-tetramethylmethylenediamine in the presence of a copper(I) chloride catalyst. google.com This approach avoids the direct use of formaldehyde and can offer increased selectivity and milder reaction conditions. google.com

Another potential, though less direct, route could involve the synthesis of an organometallic intermediate. For example, arylcopper compounds can be synthesized from the corresponding organolithium compounds, which are formed by the lithiation of substituted benzyldimethylamines. uu.nl These organocopper intermediates could then potentially be functionalized, although this represents a more complex and less atom-economical approach compared to the Mannich reaction.

Exploration of Reaction Mechanisms for this compound Formation

The formation of this compound via the Mannich reaction proceeds through a well-understood, multi-step mechanism. wikipedia.org

Step 1: Formation of the Iminium Ion The reaction begins with the nucleophilic addition of the secondary amine, dimethylamine, to the carbonyl group of formaldehyde. wikipedia.orgbyjus.com This is followed by dehydration under acidic or basic conditions to form a reactive electrophilic species known as the N,N-dimethylmethyleneiminium ion, also referred to as the Eschenmoser salt precursor. unacademy.comwikipedia.org

Step 2: Electrophilic Aromatic Substitution The 4-isononylphenol molecule, being an electron-rich aromatic system, acts as the nucleophile. The phenolic hydroxyl group is an activating group, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. researchgate.net Since the para position is already occupied by the isononyl group, the electron-rich ring attacks the electrophilic carbon of the iminium ion predominantly at the ortho position. researchgate.net This step is an electrophilic aromatic substitution that results in the formation of a C-C bond and the addition of the (dimethylamino)methyl group to the phenolic ring. wikipedia.org The reaction concludes with the regeneration of the catalyst (if used) and the formation of the final product, this compound.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of Mannich bases, including this compound, can be made more environmentally benign by adopting these principles. researchgate.netresearchgate.net

Key Green Chemistry Approaches:

Use of Greener Solvents: Traditional organic synthesis often relies on volatile organic compounds (VOCs) as solvents. Green alternatives include using water, which is non-toxic and non-flammable, as the reaction medium. tandfonline.comnih.gov The use of ionic liquids as both catalyst and solvent has also been explored for Mannich reactions, offering high yields and the potential for catalyst recycling. researchgate.net

Solvent-Free Conditions: Conducting the reaction without a solvent (neat conditions) is a highly effective green strategy. journalcra.com This minimizes waste and simplifies product purification. A patent for a related compound demonstrates a process using paraformaldehyde that reduces the generation of large amounts of wastewater compared to using aqueous formaldehyde solutions. google.com

Catalysis: The use of efficient and recyclable catalysts can improve reaction rates and selectivity, reducing energy consumption and by-product formation. nih.gov For Mannich reactions, various catalysts such as bismuth nitrate (B79036) and ethylene (B1197577) di ammonium (B1175870) diacetate (EDDA) have been reported to be effective under mild or solvent-free conditions. researchgate.netjournalcra.com

Energy Efficiency: Employing energy-efficient methods like microwave-assisted synthesis can significantly shorten reaction times from hours to minutes, leading to substantial energy savings. researchgate.net

Interactive Data Table: Application of Green Chemistry Principles to Mannich Synthesis

| Green Chemistry Principle | Application in Mannich Synthesis | Benefit | Reference |

| Prevention of Waste | Using solvent-free protocols or high-yield catalytic reactions. | Reduces waste streams and improves atom economy. | nih.govjournalcra.com |

| Safer Solvents and Auxiliaries | Replacing volatile organic solvents with water or ionic liquids. | Reduces environmental impact and improves operational safety. | tandfonline.comresearchgate.net |

| Design for Energy Efficiency | Utilizing microwave-assisted synthesis. | Drastically reduces reaction times and energy consumption. | researchgate.net |

| Use of Catalysis | Employing recyclable and highly efficient catalysts (e.g., EDDA, Bi(NO₃)₃). | Enhances reaction rates and selectivity, allowing for milder conditions. | researchgate.netjournalcra.com |

| Use of Renewable Feedstocks | Using phenols derived from biomass sources (lignin). | Reduces reliance on fossil fuels. | nih.govmdpi.com |

By integrating these green chemistry principles, the synthesis of this compound can be shifted towards a more sustainable and environmentally responsible process. pandawainstitute.com

Structural Elucidation and Conformational Analysis of 2 Dimethylamino Methyl 4 Isononylphenol

Advanced Spectroscopic Characterization Techniques Applied to 2-((Dimethylamino)methyl)-4-isononylphenol

A thorough review of publicly accessible scientific literature and spectral databases indicates a significant lack of detailed experimental data for the structural and conformational analysis of this compound. While basic identifiers such as its CAS number (55138-52-8) and molecular formula (C18H31NO) are available, in-depth spectroscopic studies appear to be unpublished or proprietary. nih.gov The following sections outline the standard techniques that would be applied for its characterization, with comparative insights from closely related compounds where noted.

High-Resolution NMR Spectroscopy of this compound

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to each type of proton in the molecule. Key expected resonances would include:

Phenolic Hydroxyl (OH): A broad singlet, the chemical shift of which would be sensitive to solvent, concentration, and temperature due to hydrogen bonding.

Aromatic Protons (Ar-H): The protons on the benzene (B151609) ring would likely appear as a set of multiplets in the aromatic region. The substitution pattern (1,2,4-trisubstituted) would lead to a complex splitting pattern.

Methylene (B1212753) Protons (-CH₂-): The protons of the methylene bridge connecting the dimethylamino group to the phenol (B47542) ring would likely appear as a singlet. For the analogous compound, 2-((Dimethylamino)methyl)phenol, these protons are observed in a specific region of the spectrum. nih.gov

Dimethylamino Protons (-N(CH₃)₂): A sharp singlet corresponding to the six equivalent protons of the two methyl groups.

Isononyl Group Protons (-C₉H₁₉): A series of overlapping multiplets in the aliphatic region of the spectrum, characteristic of a branched alkyl chain.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data, showing a signal for each unique carbon atom. Expected signals would be:

Aromatic Carbons: Six distinct signals for the carbons of the phenyl ring, with the carbon bearing the hydroxyl group appearing at a characteristic downfield shift.

Methylene Carbon (-CH₂-): A signal for the benzylic methylene carbon.

Dimethylamino Carbons (-N(CH₃)₂): A signal for the two equivalent methyl carbons.

Isononyl Group Carbons: Multiple signals corresponding to the various carbons of the branched nonyl chain.

A hypothetical ¹³C NMR data table is presented below based on general chemical shift ranges for the functional groups present.

| Carbon Atom | Expected Chemical Shift (ppm) |

| C-OH | 150 - 160 |

| C-H (aromatic) | 115 - 130 |

| C-C (aromatic) | 120 - 140 |

| -CH₂-N | 55 - 65 |

| -N(CH₃)₂ | 40 - 50 |

| -C₉H₁₉ (isononyl) | 10 - 40 |

X-ray Crystallography and Single-Crystal Diffraction Studies of this compound

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. To date, no single-crystal X-ray diffraction data for this compound has been reported in the Cambridge Structural Database or other public repositories.

Vibrational Spectroscopy (FTIR, Raman) for Conformational Analysis of this compound

FTIR Spectroscopy: An FTIR spectrum of this compound would be expected to display characteristic absorption bands:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹, indicative of the phenolic hydroxyl group. The broadness suggests involvement in hydrogen bonding.

C-H Stretching (Aromatic): Sharp peaks typically appearing just above 3000 cm⁻¹.

C-H Stretching (Aliphatic): Strong bands appearing just below 3000 cm⁻¹, corresponding to the isononyl and dimethylamino methyl groups.

C=C Stretching (Aromatic): Several bands in the 1450-1600 cm⁻¹ region.

C-O Stretching (Phenolic): A strong band around 1200-1260 cm⁻¹.

C-N Stretching: Bands in the 1000-1250 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra, which would be useful for confirming the substitution pattern. The symmetric stretching of the C-N bonds would also be expected to be Raman active.

While specific spectra for the target compound are unavailable, data for the related compound 2-((Dimethylamino)methyl)phenol shows typical bands for the phenolic and dimethylamino functionalities. nih.gov Studies on other compounds containing a dimethylamino group have shown that some vibrational modes of this group can mix with those of the aromatic ring. sigmaaldrich.com

A summary of expected vibrational frequencies is provided in the table below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| O-H Stretch (H-bonded) | 3200 - 3600 | FTIR |

| C-H Stretch (Aromatic) | 3000 - 3100 | FTIR, Raman |

| C-H Stretch (Aliphatic) | 2850 - 2960 | FTIR, Raman |

| C=C Stretch (Aromatic) | 1450 - 1600 | FTIR, Raman |

| C-O Stretch (Phenol) | 1200 - 1260 | FTIR |

| C-N Stretch | 1000 - 1250 | FTIR, Raman |

Chiroptical Properties and Stereochemistry of this compound (if applicable)

This compound does not possess a stereocenter in the strictest sense, as there are no carbon atoms bonded to four different substituents. The "isononyl" group is a branched nonyl group, and its specific isomeric structure would determine if any chirality is present. If the isononyl group contains a chiral center (for example, in 7-methyloctyl), the compound would exist as a pair of enantiomers. In such a case, it would be optically active, and its chiroptical properties could be studied using techniques like circular dichroism. However, commercial 4-isononylphenol is typically a complex mixture of isomers, and as such, the resulting this compound is likely to be a racemic or non-chiral mixture. Without a specific isomer of the isononyl group being defined and isolated, a meaningful analysis of chiroptical properties is not feasible.

Intramolecular Interactions and Hydrogen Bonding Networks within this compound

The structure of this compound is primed for the formation of a strong intramolecular hydrogen bond. The ortho positioning of the dimethylaminomethyl group relative to the phenolic hydroxyl group allows for the formation of a stable six-membered ring-like structure through a hydrogen bond between the phenolic proton (donor) and the lone pair of electrons on the nitrogen atom (acceptor). This type of O-H···N interaction is well-documented in similar ortho-hydroxyaryl compounds. sujps.com

This intramolecular hydrogen bond would have several consequences for the molecule's properties:

Conformational Rigidity: It would lock the conformation of the dimethylaminomethyl group, restricting its rotation relative to the phenol ring.

Spectroscopic Signatures: In the ¹H NMR spectrum, the phenolic proton would likely be shifted downfield. In the FTIR spectrum, the O-H stretching vibration would be red-shifted to a lower frequency and appear as a broad band.

Acidity: The intramolecular hydrogen bond would decrease the acidity of the phenolic proton, as it is stabilized by the interaction with the nearby nitrogen.

Derivatization and Functionalization Strategies for 2 Dimethylamino Methyl 4 Isononylphenol

Synthesis of Novel Derivatives of 2-((Dimethylamino)methyl)-4-isononylphenol

The synthesis of novel derivatives from this compound can be systematically approached by targeting its key functional groups.

The phenolic hydroxyl group is a primary site for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

Etherification: The hydroxyl group can be readily converted into an ether. For instance, reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base (e.g., potassium carbonate) would yield the corresponding O-alkylated derivatives. This modification would replace the acidic phenolic proton and alter the hydrogen bonding capabilities of the molecule.

Esterification: Acylation of the phenolic hydroxyl group with acyl chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) in the presence of a base (e.g., triethylamine (B128534) or pyridine) would produce ester derivatives. The electronic nature of the ester can be tuned by the choice of the acylating agent.

Phosphorylation: The hydroxyl group can also be phosphorylated using phosphorylating agents like diethyl chlorophosphate. This introduces a phosphate (B84403) ester moiety, which can significantly alter the solubility and coordination properties of the molecule.

Table 1: Potential Derivatives via Phenolic Hydroxyl Group Modification

| Derivative Name | Modifying Reagent | Potential Reaction Type |

|---|---|---|

| 2-((Dimethylamino)methyl)-4-isononyl-1-methoxybenzene | Methyl iodide | Williamson Ether Synthesis |

| (2-((Dimethylamino)methyl)-4-isononylphenyl) acetate (B1210297) | Acetic anhydride | Esterification |

| (2-((Dimethylamino)methyl)-4-isononylphenyl) benzoate | Benzoyl chloride | Schotten-Baumann reaction |

Alterations to the Dimethylaminomethyl Moiety of this compound

The tertiary amine of the dimethylaminomethyl group provides a reactive handle for further functionalization.

Quaternization: The nitrogen atom can be quaternized by reaction with alkyl halides, such as methyl iodide, to form a quaternary ammonium (B1175870) salt. This transformation introduces a permanent positive charge, which would significantly increase the water solubility of the derivative and influence its interaction with anionic species. A study on a related compound, 4-allyl-6-(dimethylamino)methyl-2-methoxy phenol (B47542), demonstrated that methylation with methyl iodide readily forms the corresponding quaternary ammonium salt. usu.ac.id

Oxidation: The tertiary amine can be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). This modification alters the electronic properties and steric bulk around the nitrogen atom.

Hofmann Elimination: Under certain conditions, quaternized Mannich bases can undergo Hofmann elimination to yield a vinyl derivative and trimethylamine. This reaction would fundamentally alter the structure by removing the aminomethyl group and introducing a double bond.

Table 2: Potential Derivatives via Dimethylaminomethyl Moiety Alteration

| Derivative Name | Modifying Reagent | Potential Reaction Type |

|---|---|---|

| 2-((Trimethylammonio)methyl)-4-isononylphenolate | Methyl iodide | Quaternization |

| (2-Hydroxy-5-isononylbenzyl)dimethylamine oxide | Hydrogen Peroxide | N-Oxidation |

Functionalization of the Isononyl Side Chain of this compound

The isononyl group, being a branched alkyl chain, is generally less reactive. However, specific strategies can be employed for its functionalization.

Oxidation: Selective oxidation of the aliphatic C-H bonds of the isononyl chain is challenging but can be achieved using powerful oxidizing agents or biocatalytic systems. A biocatalytic system has been developed for the selective oxidation of C-H bonds in other alkylphenols, suggesting a potential route for introducing hydroxyl or carbonyl groups into the isononyl chain. researchgate.net

Halogenation: Free-radical halogenation, for instance, with N-bromosuccinimide (NBS) under UV irradiation, could introduce a bromine atom at one of the tertiary carbon positions of the isononyl group. This halogenated derivative could then serve as a precursor for further nucleophilic substitution reactions.

Impact of Structural Modifications on Electronic and Steric Properties of this compound Derivatives

The derivatization of this compound at its various functional groups is expected to have a profound impact on its electronic and steric properties.

Electronic Effects:

Phenolic Hydroxyl Group Modification: The conversion of the phenolic hydroxyl into an ether or ester group removes the acidic proton and alters the electron-donating capacity of the oxygen atom. Etherification with an alkyl group would maintain a strong electron-donating effect, while esterification with an acyl group would reduce this effect due to the electron-withdrawing nature of the carbonyl group.

Dimethylaminomethyl Moiety Alteration: Quaternization of the nitrogen atom introduces a positive charge, which would have a significant electron-withdrawing effect on the aromatic ring through inductive effects. N-oxidation would also introduce a polar N-O bond, altering the electronic distribution.

Isononyl Side Chain Functionalization: The introduction of electronegative atoms like oxygen or halogens into the isononyl chain would introduce inductive effects that could subtly influence the electronic properties of the aromatic ring.

Steric Effects:

Phenolic Hydroxyl Group Modification: The introduction of bulky groups through etherification or esterification would increase the steric hindrance around the phenolic oxygen and the ortho-aminomethyl group.

Dimethylaminomethyl Moiety Alteration: Quaternization with alkyl groups larger than methyl would increase the steric bulk around the aminomethyl nitrogen.

Table 3: Predicted Impact of Derivatization on Molecular Properties

| Modification Site | Derivative Type | Predicted Electronic Impact | Predicted Steric Impact |

|---|---|---|---|

| Phenolic Hydroxyl | Ether | Increased electron donation | Increased steric hindrance |

| Phenolic Hydroxyl | Ester | Decreased electron donation | Increased steric hindrance |

| Dimethylaminomethyl | Quaternary Ammonium Salt | Inductive electron withdrawal | Increased steric hindrance |

| Isononyl Side Chain | Hydroxylation | Minor inductive effect | Minor increase in steric bulk |

Coordination Chemistry and Ligand Design with 2 Dimethylamino Methyl 4 Isononylphenol

2-((Dimethylamino)methyl)-4-isononylphenol as a Ligand in Metal Complexes

This compound possesses both a hard donor (phenolic oxygen) and a soft donor (tertiary nitrogen), making it a potentially versatile ligand for a variety of metal ions. The presence of the bulky isononyl group is expected to significantly influence the solubility of its metal complexes in non-polar solvents and could also play a role in the stereochemistry and nuclearity of the resulting complexes.

Based on analogous aminophenol ligands, this compound is expected to act as a bidentate ligand, coordinating to a metal center through the deprotonated phenolic oxygen and the nitrogen atom of the dimethylamino group. This would form a stable six-membered chelate ring.

In the case of Schiff base derivatives formed from similar aminophenols, tridentate coordination is also common. For instance, the Schiff base ligand derived from 2-[(2-dimethylaminoethylimino)methyl]phenol coordinates to a copper(II) center through the phenolic oxygen and both nitrogen atoms (the imine and the dimethylamino nitrogens), resulting in a five-coordinate complex. nih.gov Should this compound be modified to include an additional donor group, similar tridentate or even higher denticity could be achieved.

The coordination geometry of the resulting metal complexes would be highly dependent on the metal ion, its oxidation state, and the stoichiometry of the ligand-to-metal ratio. For instance, with divalent transition metals like Cu(II), Ni(II), Co(II), and Zn(II), both square-planar and tetrahedral geometries are plausible for a 2:1 ligand-to-metal complex. In a study of a bidentate iminophenol ligand complexed with Co(II), Cu(II), and Zn(II), the Co(II) and Zn(II) complexes exhibited a pseudo-tetrahedral geometry, while the Cu(II) complex showed a distorted square-planar coordination. nih.govresearchgate.net Octahedral geometries are also possible, particularly if solvent molecules or other co-ligands are involved in the coordination sphere, as seen in complexes of some aminophenol-derived Schiff bases. semanticscholar.orgsigmaaldrich.com For lanthanide ions, higher coordination numbers, such as nine-coordinate muffin polyhedra, have been observed with related phenolic ligands. scielo.org.za

Table 1: Plausible Coordination Geometries for Metal Complexes of Aminophenol-type Ligands

| Metal Ion | Ligand:Metal Ratio | Potential Coordination Geometry | Analogous Compound Example |

| Cu(II) | 2:1 | Distorted Square-Planar | [Cu(L)₂] where L is a bidentate iminophenol nih.govresearchgate.net |

| Co(II) | 2:1 | Pseudo-Tetrahedral | [Co(L)₂] where L is a bidentate iminophenol nih.govresearchgate.net |

| Zn(II) | 2:1 | Pseudo-Tetrahedral | [Zn(L)₂] where L is a bidentate iminophenol nih.govresearchgate.net |

| Mn(II) | 1:2 (Ligand:Metal) | Distorted Octahedral | [MnCl₂(L)(H₂O)₂] where L is a Schiff base semanticscholar.org |

| Ni(II) | 1:1 | Octahedral | Dinuclear Ni(II) complex with a compartmental ligand researchgate.net |

| Lanthanides(III) | 3:1 | Muffin Polyhedra (9-coordinate) | [Ln(L)₃(NO₃)₃] where L is a monodentate phenol (B47542) scielo.org.za |

This table is predictive and based on data from structurally similar ligands.

The synthesis of metal complexes with this compound would likely follow standard procedures for the formation of aminophenol-based complexes. A common method involves the reaction of the ligand with a metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent, such as ethanol (B145695) or methanol. The reaction is often carried out under reflux, and in some cases, a base may be added to facilitate the deprotonation of the phenolic hydroxyl group. jocpr.com For instance, the synthesis of Mn(II) complexes with a Schiff base ligand was achieved by reacting the ligand with MnCl₂·4H₂O in a 1:2 molar ratio in ethanol. semanticscholar.org

Characterization of the resulting metal complexes would involve a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: This technique would be crucial to confirm the coordination of the ligand to the metal ion. A shift in the ν(O-H) band of the phenol and changes in the C-N stretching frequency of the amino group would indicate their involvement in bonding. The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds. semanticscholar.org

UV-Visible Spectroscopy: Electronic spectra would provide information about the coordination geometry of the metal ion. The d-d transitions for transition metal complexes and charge transfer bands are characteristic of the electronic environment of the metal center. semanticscholar.org

¹H and ¹³C NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), NMR spectroscopy would be instrumental in elucidating the structure of the complex in solution. Shifts in the resonances of the protons and carbons near the coordinating sites would confirm the ligand's binding mode.

Mass Spectrometry: This would be used to determine the molecular weight of the complex and confirm its stoichiometry.

Elemental Analysis: This would confirm the empirical formula of the synthesized complexes. researchgate.net

Molar Conductance Measurements: These measurements in a suitable solvent would help to determine whether the complexes are electrolytic or non-electrolytic in nature. sigmaaldrich.comresearchgate.net

Table 2: Expected Spectroscopic Data for a Hypothetical [M(this compound)₂] Complex

| Technique | Expected Observation | Information Gained |

| FT-IR | Disappearance or shift of ν(O-H) band; Shift in ν(C-N) band; Appearance of new M-O and M-N bands. | Confirmation of coordination through phenolic oxygen and amino nitrogen. |

| UV-Vis | d-d transition bands in the visible region for transition metals; Ligand-to-metal charge transfer (LMCT) bands. | Information on the coordination geometry and electronic structure. |

| ¹H NMR (for diamagnetic complexes) | Shift in the chemical shifts of protons on the aromatic ring and the methyl groups of the dimethylamino moiety. | Confirmation of ligand coordination in solution. |

| Mass Spectrometry | Molecular ion peak corresponding to the expected formula of the complex. | Determination of molecular weight and stoichiometry. |

This table is predictive and based on established characterization methods for analogous complexes.

Role of this compound in Supramolecular Assembly

The structure of this compound suggests it could be a valuable building block in supramolecular chemistry. Supramolecular assembly relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to create large, ordered structures. nih.gov

Furthermore, the coordination of the ligand to a metal center can be used to construct discrete, finite two- and three-dimensional structures, such as molecular triangles, squares, or cages, depending on the coordination preferences of the metal and the geometry of the ligand. nih.gov The isononyl group could be directed to either the interior or exterior of these cages, influencing their guest-binding properties and solubility. In the context of metal-phenolic networks, the phenolic moiety can coordinate with metal ions to form extended, robust structures. The dimethylaminomethyl group could introduce additional functionality and influence the packing of these networks.

Influence of Metal Ions on the Reactivity of this compound

The coordination of a metal ion to this compound is expected to significantly alter the reactivity of the ligand.

Acidity of the Phenolic Proton: Upon coordination of the phenolic oxygen to a Lewis acidic metal ion, the acidity of the phenolic proton (if not already removed during synthesis) would increase, making it more susceptible to deprotonation.

Oxidation of the Phenol: The redox potential of the phenolic group will be modified upon complexation. The metal ion can either stabilize or destabilize the phenoxyl radical that would be formed upon one-electron oxidation. This is a key aspect in the catalytic activity of many metal-phenolic complexes, for instance, in the oxidation of substrates by mimicking the action of enzymes like galactose oxidase.

Reactivity of the Amino Group: The lone pair of electrons on the nitrogen atom is engaged in a coordinate bond with the metal ion, which will diminish its nucleophilicity and basicity.

Reactivity of the Aromatic Ring: The electron density of the aromatic ring will be perturbed by the coordination of the phenolic oxygen to the metal ion. This could influence the susceptibility of the ring to electrophilic or nucleophilic attack.

Catalytic Activity: Metal complexes of aminophenol-type ligands are known to be active catalysts for a variety of organic transformations. For example, they have been used in cross-coupling reactions. The specific metal ion and its coordination environment play a crucial role in determining the catalytic activity and selectivity.

Catalytic Applications of 2 Dimethylamino Methyl 4 Isononylphenol and Its Derivatives

2-((Dimethylamino)methyl)-4-isononylphenol as an Organocatalyst

As a bifunctional molecule containing both a Lewis basic dimethylamino group and a Brønsted acidic phenolic proton, this compound has the requisite features to act as an organocatalyst. Such cooperative acidic and basic sites can facilitate a variety of organic reactions. For instance, similar amino phenols have been shown to catalyze reactions such as aldol condensations, Michael additions, and ring-opening polymerizations. The bulky isononyl group might influence the catalyst's solubility and steric environment, potentially leading to unique selectivity in nonpolar media. However, no studies have been published to confirm or explore this potential.

Metal Complexes of this compound in Homogeneous Catalysis

The nitrogen and oxygen atoms of the dimethylaminomethyl and hydroxyl groups, respectively, can act as a bidentate chelating ligand for a wide range of transition metals. The resulting metal complexes could be effective homogeneous catalysts.

Asymmetric Catalysis Mediated by this compound Derivatives

For this compound to be effective in asymmetric catalysis, chiral modifications would be necessary. This could be achieved, for example, by replacing one of the methyl groups on the nitrogen with a chiral substituent or by introducing chirality into the isononyl group. Such chiral ligands, when complexed with metals like copper, palladium, or rhodium, could potentially catalyze asymmetric reactions such as aldol reactions, allylic alkylations, or hydrogenations. To date, no such derivatives or their applications in asymmetric catalysis have been reported in the literature.

Application in Polymerization Reactions Catalyzed by this compound Complexes

Phenoxy-imine and related ligands are known to form highly active catalysts for olefin polymerization when complexed with early transition metals like titanium and zirconium, or late transition metals such as nickel and palladium. The ligand framework of this compound is analogous to these successful systems. The isononyl group could enhance the solubility of the catalyst complex in hydrocarbon solvents, which is advantageous for solution polymerization processes. Despite this potential, no research has been published on the use of metal complexes of this compound as polymerization catalysts.

Heterogeneous Catalysis Involving Immobilized this compound Systems

To facilitate catalyst separation and recycling, homogeneous catalysts are often immobilized on solid supports. This compound could be anchored to materials like silica (B1680970), alumina, or polymers through its phenolic hydroxyl group or by modification of the isononyl chain. The resulting heterogeneous catalyst could then be used in fixed-bed reactors for continuous processes. This approach would be particularly relevant for industrial applications. However, the synthesis and catalytic evaluation of such immobilized systems have not been described in the scientific literature.

Mechanistic Investigations of Catalytic Cycles Involving this compound

A thorough understanding of the catalytic mechanism is crucial for catalyst optimization and the development of new catalytic systems. Mechanistic investigations would typically involve a combination of kinetic studies, spectroscopic analysis (e.g., NMR, IR, X-ray crystallography) of catalyst intermediates, and computational modeling. Such studies would elucidate the role of the ligand, the metal center, and the substrate in the catalytic cycle. Given the absence of reported catalytic activity for this compound, no mechanistic investigations have been undertaken.

Applications of 2 Dimethylamino Methyl 4 Isononylphenol in Materials Science and Polymer Chemistry

Incorporation of 2-((Dimethylamino)methyl)-4-isononylphenol into Polymer Architectures

The unique combination of functional groups in this compound allows for its incorporation into polymeric systems through both non-covalent and covalent interactions. These interactions can significantly modify the properties of the resulting materials.

Role of this compound as a Polymer Additive

As a polymer additive, this compound can function as a catalyst, curing agent, and stabilizer. The tertiary amine group is known to accelerate the curing of epoxy resins and polyurethanes. wikipedia.orgcymitquimica.com In epoxy systems, it can act as a homopolymerization catalyst or as an accelerator for other curing agents. wikipedia.org This leads to faster processing times and the development of cross-linked networks essential for coatings, adhesives, and composites. wikipedia.orgcymitquimica.com

The antioxidant properties of aminomethylphenols also suggest their use as stabilizers in plastics and rubbers, protecting the materials from degradation. google.com The long isononyl group enhances its solubility in organic solvents and polymer matrices, a desirable property for an additive. cymitquimica.com

Below is a table summarizing the potential effects of aminophenol additives on polymer properties, based on findings for related compounds.

| Property Modified | Polymer System | Effect of Additive | Reference Compound |

| Curing Time | Epoxy Resins | Decreased | 2,4,6-Tris(dimethylaminomethyl)phenol |

| Cross-link Density | Epoxy Resins, Polyurethanes | Increased | 2,4-Bis[(dimethylamino)methyl]phenol |

| Thermal Stability | Various Polymers | Potentially Increased | Aminomethylphenols |

| Oxidative Stability | Plastics, Rubbers | Increased | 2-[(dimethylamino)methyl]phenol |

Covalent Integration of this compound into Polymer Backbones

The phenolic hydroxyl group on this compound provides a reactive site for its covalent integration into polymer chains. This can be achieved through reactions such as esterification or by incorporating it as a comonomer in polymerization processes. For instance, related aminophenols have been successfully grafted into polyurethane backbones. wikipedia.org This covalent bonding permanently incorporates the functional groups of the aminophenol into the polymer, leading to long-term modification of its properties.

The integration of this compound could be used to introduce specific functionalities, such as catalytic sites for subsequent reactions or to enhance the interfacial adhesion between the polymer and other components in a composite material.

Design of Advanced Materials Utilizing this compound

The multifunctional nature of this compound makes it a candidate for the design of advanced materials with tailored properties. Its ability to act as a curing agent is crucial in the formulation of high-performance epoxy-based composites, coatings, and adhesives. wikipedia.orgnih.gov These materials are valued for their mechanical strength, chemical resistance, and thermal stability.

In the realm of polyurethanes, it can be used to promote the trimerization of isocyanates, leading to the formation of polyisocyanurate rings. nih.gov This reaction is important for producing rigid foams with enhanced thermal and dimensional stability. nih.gov The isononyl group can also act as an internal plasticizer, potentially improving the flexibility and impact resistance of the final material.

The table below outlines potential advanced material applications for this compound, based on the functionalities of similar molecules.

| Advanced Material | Potential Role of this compound | Key Functional Groups Involved |

| High-Performance Composites | Curing agent and adhesion promoter | Tertiary amine, Phenolic hydroxyl |

| Chemical-Resistant Coatings | Cross-linking agent | Tertiary amine |

| Rigid Polyurethane Foams | Catalyst for isocyanate trimerization | Tertiary amine |

| Internally Plasticized Polymers | Flexibility-enhancing comonomer | Isononyl group |

Surface Modification and Functionalization using this compound

The phenolic hydroxyl group of this compound allows for its attachment to surfaces containing complementary functional groups, such as silanols on silica (B1680970) or glass, or hydroxyl groups on other oxides. This surface grafting can be used to alter the surface properties of materials, for example, by introducing the hydrophobic isononyl chain and the basic dimethylamino group.

Theoretical and Computational Studies of 2 Dimethylamino Methyl 4 Isononylphenol

Quantum Chemical Calculations on Electronic Structure of 2-((Dimethylamino)methyl)-4-isononylphenol

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of phenolic compounds. For molecules similar to this compound, DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are commonly used to optimize the molecular geometry and calculate electronic properties. researchgate.net

These calculations can determine the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity. For phenolic antioxidants, the HOMO energy is particularly important as it relates to the ability of the molecule to donate an electron, a key step in scavenging free radicals. researchgate.net

Furthermore, the molecular electrostatic potential (MEP) can be mapped to visualize the electron-rich and electron-deficient regions of the molecule. In this compound, the phenolic hydroxyl group and the nitrogen atom of the dimethylamino group are expected to be electron-rich sites, making them susceptible to electrophilic attack and key to the molecule's antioxidant and other chemical properties.

Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT

| Property | Calculated Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating ability (antioxidant potential) |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of results obtained from quantum chemical calculations.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations can provide detailed insights into the behavior of this compound in various environments, such as in solution or as part of a larger system like a polymer matrix or at an interface. These simulations model the movement of atoms over time, governed by a force field that describes the potential energy of the system.

For a molecule like this compound, MD simulations could be used to study its aggregation behavior, its interaction with solvent molecules, or its role as a stabilizer in a material. For instance, in a nonpolar solvent, the nonylphenol tails might extend into the solvent while the polar head groups (hydroxyl and dimethylaminomethyl) could form aggregates.

MD simulations are also valuable for understanding the conformational flexibility of the molecule. The isononyl group can adopt numerous conformations, and the orientation of the dimethylaminomethyl group relative to the phenol (B47542) ring can also vary. These conformational changes can influence the molecule's reactivity and its ability to interact with other molecules.

Prediction of Spectroscopic Properties of this compound using Computational Methods

Computational methods can accurately predict various spectroscopic properties of molecules, which can be a powerful tool for confirming experimental data and for interpreting spectra.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C NMR can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These calculations can help in the assignment of peaks in experimentally obtained NMR spectra.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the vibrational modes of the molecule and can be compared with experimental IR spectra to identify characteristic functional groups. For this compound, key vibrational modes would include the O-H stretch of the phenol, C-H stretches of the alkyl groups, and C-N stretches of the amino group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. rsc.org The calculations provide the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima in the experimental spectrum. For phenolic compounds, the transitions are typically of the π → π* type.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (OH) | 9.5 ppm |

| ¹³C NMR | Chemical Shift (C-OH) | 155 ppm |

| IR | Vibrational Frequency (O-H stretch) | 3400 cm⁻¹ |

| UV-Vis | Absorption Maximum (λmax) | 280 nm |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of results obtained from computational spectroscopy.

Theoretical Insights into Reaction Pathways and Transition States Involving this compound

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could include studying its antioxidant activity or its synthesis via the Mannich reaction.

The antioxidant mechanism of phenolic compounds often involves hydrogen atom transfer (HAT) from the hydroxyl group to a free radical. nih.gov Computational methods can be used to calculate the bond dissociation enthalpy (BDE) of the O-H bond. researchgate.net A lower BDE indicates that the hydrogen atom is more easily donated, suggesting a more potent antioxidant. The stability of the resulting phenoxyl radical can also be assessed computationally.

Furthermore, the reaction pathway of the Mannich reaction, which is used to synthesize this compound from a phenol, formaldehyde (B43269), and dimethylamine (B145610), can be explored. researchgate.net Theoretical calculations can identify the transition state structures and their corresponding activation energies for each step of the reaction. This information can help to understand the reaction kinetics and to optimize the reaction conditions. For some phenolic Mannich bases, the formation of stable six-membered rings through intramolecular hydrogen bonds has been studied computationally, which can influence their reactivity and biological activity. rsc.org

Advanced Analytical Methodologies for the Study of 2 Dimethylamino Methyl 4 Isononylphenol

Hyphenated Techniques for In-depth Analysis of 2-((Dimethylamino)methyl)-4-isononylphenol

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of this compound, especially in complex mixtures. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most powerful and widely used hyphenated techniques for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly suitable technique for the analysis of this compound due to the compound's polarity and relatively high molecular weight. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the separation method of choice, typically employing a C18 or C8 stationary phase.

The mobile phase composition is critical for achieving good chromatographic resolution. A typical mobile phase consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, with the addition of modifiers to improve peak shape and ionization efficiency. For instance, the use of a gradient elution with acetonitrile and water containing a small amount of formic acid or ammonium (B1175870) acetate (B1210297) is common. The acidic modifier aids in the protonation of the tertiary amine, leading to better peak shape and enhanced sensitivity in positive ion mode mass spectrometry.

Electrospray ionization (ESI) is the most common ionization source for the LC-MS analysis of this compound, as it is a soft ionization technique that typically produces a prominent protonated molecule [M+H]⁺. Tandem mass spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode can be employed for highly selective and sensitive quantification. shimadzu.comdphen1.com This involves the selection of the precursor ion ([M+H]⁺) and monitoring specific product ions generated through collision-induced dissociation (CID).

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Value |

| LC Column | C18 (e.g., 2.1 mm x 100 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 278.2 |

| Product Ion 1 (m/z) | 233.2 (Quantitative) |

| Product Ion 2 (m/z) | 58.1 (Qualitative) |

Note: The m/z values are hypothetical and based on the compound's structure. Actual values may vary based on instrumental conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

While LC-MS is often preferred, GC-MS can also be utilized for the analysis of this compound, typically after a derivatization step. nih.govmatec-conferences.org The presence of the polar phenolic hydroxyl group and the basic amino group can lead to poor peak shape and thermal degradation in the GC inlet. Derivatization converts these functional groups into less polar and more thermally stable moieties.

A common derivatization strategy is silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which convert the active hydrogen of the phenolic hydroxyl group into a trimethylsilyl (B98337) (TMS) ether. nih.gov This procedure increases the volatility and thermal stability of the analyte, resulting in improved chromatographic performance.

The analysis is typically performed on a low- to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane. Electron ionization (EI) at 70 eV is the standard ionization method, which produces a characteristic mass spectrum with numerous fragment ions that can be used for structural elucidation and library matching.

Solid-State NMR Spectroscopy of this compound and its Materials

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for the characterization of this compound in solid form or when incorporated into materials such as polymers or resins. univ-perp.fr Unlike solution-state NMR, ssNMR provides information about the molecular structure, conformation, and dynamics in the solid state.

Cross-polarization magic-angle spinning (CP/MAS) is a standard ssNMR technique used to acquire high-resolution ¹³C spectra of solid samples. rsc.org The ¹³C CP/MAS spectrum of this compound would exhibit distinct resonances for the different carbon environments in the molecule.

Table 2: Predicted ¹³C Solid-State NMR Chemical Shift Ranges for this compound

| Functional Group | Predicted Chemical Shift Range (ppm) |

| Aliphatic carbons (isononyl chain) | 10 - 40 |

| N-methyl carbons | ~45 |

| Methylene (B1212753) bridge (-CH₂-) | ~60 |

| Aromatic carbons (C-H) | 115 - 130 |

| Aromatic carbons (C-substituted) | 130 - 160 |

Note: These are predicted chemical shift ranges and can be influenced by the molecular packing and intermolecular interactions in the solid state.

Furthermore, ssNMR can be used to study the interactions of this compound with other components in a material. For example, if the compound is used as an antioxidant or curing agent in a polymer matrix, ssNMR can provide insights into the proximity of the molecule to the polymer chains and any changes in molecular mobility upon incorporation. rsc.orgnih.gov Techniques such as ¹H spin-lattice relaxation time (T₁H) measurements can probe the dynamics of the different molecular segments. A study on phenol (B47542) formaldehyde (B43269) resins demonstrated that ssNMR can reveal changes in the molecular mobility of polymer components upon impregnation. rsc.org

Advanced Mass Spectrometry Techniques for Structural Confirmation and Derivatization Analysis of this compound

Advanced mass spectrometry techniques are crucial for the unambiguous structural confirmation of this compound and for the analysis of its derivatives. High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are particularly valuable.

High-Resolution Mass Spectrometry (HRMS)

HRMS instruments, such as Orbitrap or time-of-flight (TOF) mass spectrometers, provide highly accurate mass measurements, typically with sub-ppm mass accuracy. kbibiopharma.comyoutube.com This allows for the determination of the elemental composition of the parent ion and its fragment ions, which is a powerful tool for structural elucidation and for distinguishing between isobaric interferences. For this compound (C₁₈H₃₁NO), the exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the measured mass to confirm its elemental formula.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

MS/MS is instrumental in confirming the structure of this compound by providing detailed information about its fragmentation pathways. nih.gov The fragmentation of the protonated molecule is expected to occur at the weakest bonds. Based on studies of similar structures like benzylamines, characteristic fragmentation patterns can be predicted. nih.govresearchgate.net

Table 3: Predicted MS/MS Fragmentation of [this compound+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |

| 278.2 | 233.2 | C₂H₅N (Dimethylamine) | Loss of the dimethylamino group |

| 278.2 | 58.1 | C₁₂H₁₇O (Isononylphenol) | Formation of the dimethylaminomethyl cation |

| 233.2 | 107.1 | C₉H₁₈ (Isononene) | Cleavage of the isononyl chain |

Note: These fragmentation pathways are predictive and based on the principles of mass spectrometry and data from analogous compounds.

The cleavage of the C-N bond in the dimethylaminomethyl group is a likely fragmentation pathway, leading to the loss of dimethylamine (B145610) or the formation of a stable dimethylaminomethyl cation. Fragmentation of the isononyl chain is also expected.

Derivatization for Mass Spectrometry Analysis

While the tertiary amine in this compound is generally amenable to ESI-MS, derivatization can sometimes be employed to enhance sensitivity or to target specific functional groups in a complex matrix. For example, derivatization of the phenolic hydroxyl group could be performed to improve its chromatographic properties or to introduce a specific tag for targeted analysis. However, for this particular compound, derivatization is more commonly associated with GC-MS analysis as previously discussed. The analysis of amino compounds can sometimes be improved by derivatization with reagents like diethyl ethoxymethylenemalonate (DEEMM), though this is more common for primary and secondary amines. shimadzu.com

Conclusion and Outlook for 2 Dimethylamino Methyl 4 Isononylphenol Research

Summary of Key Academic Discoveries and Contributions Related to 2-((Dimethylamino)methyl)-4-isononylphenol

Direct and extensive academic literature solely focused on this compound is limited. However, significant contributions to the understanding of this compound can be extrapolated from research on closely related phenolic Mannich bases.

A pivotal area of discovery lies in the synthesis of such compounds. The general synthesis of phenolic Mannich bases involves the reaction of a phenol (B47542), a secondary amine, and formaldehyde (B43269). Research has detailed the methods for carrying out Mannich reactions with various alkylphenols, including isomers of nonylphenol, and a variety of amines. For instance, studies have described procedures using aqueous formaldehyde added to a mixture of the phenol and an aqueous solution of dimethylamine (B145610). These reactions are typically stirred at controlled temperatures and then heated to completion.

One of the key findings in the synthesis of phenolic Mannich bases is the influence of the starting phenol's structure on the reaction's outcome and the properties of the resulting product. For example, research on the Mannich reaction with 4-tert-alkylphenols has been conducted to understand the formation of colored byproducts, which was found to be attributable to the presence of resorcinolic impurities in the starting materials. This highlights the importance of reactant purity in obtaining the desired this compound.

Furthermore, the analytical characterization of such compounds has been established through various spectroscopic methods. While specific data for this compound is not widely published in academic journals, the analytical techniques for related compounds are well-documented. These include Nuclear Magnetic Resonance (NMR) spectroscopy to determine the chemical structure and Mass Spectrometry (MS) to confirm the molecular weight. Additionally, High-Performance Liquid Chromatography (HPLC) methods have been developed for the separation and analysis of this compound, indicating its availability as a reference standard for analytical purposes. sielc.com

Prospective Research Avenues and Unresolved Challenges for this compound

The future research landscape for this compound is largely informed by the broader field of phenolic Mannich bases, which have shown a wide array of potential applications.

A significant prospective research avenue is the exploration of its biological activities. Phenolic Mannich bases are known to exhibit a range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. ijpca.orgnih.govnih.gov Future studies could investigate whether this compound shares these properties. This would involve in vitro screening against various cancer cell lines, bacterial strains, and fungal pathogens.

Another area for future investigation is its potential application in polymer chemistry. Phenolic compounds are widely used as antioxidants and stabilizers for polymers. wikipedia.org The introduction of the aminomethyl group could modify these properties, potentially leading to new additives for plastics and rubbers. Research could focus on the efficacy of this compound as a thermal stabilizer or an antioxidant in various polymer matrices.

Unresolved challenges primarily revolve around the lack of specific data for this particular isomer. A fundamental challenge is the comprehensive characterization of its physicochemical properties, which are currently not well-documented in public literature. Furthermore, understanding the structure-activity relationship is crucial. The "isononyl" group is a branched nine-carbon alkyl chain, and the specific branching pattern can significantly influence the molecule's properties and biological activity. Detailed studies are needed to determine how the specific isomerism of the isononyl group in this compound affects its potential applications compared to other nonylphenol-derived Mannich bases.

Broader Implications of this compound Research for Chemical Science

The study of this compound, as a representative of phenolic Mannich bases, has broader implications for several areas of chemical science.

The synthesis of this and related compounds contributes to the ongoing development of the Mannich reaction, a cornerstone of organic synthesis. Research into optimizing reaction conditions, exploring new catalysts, and understanding the reaction mechanism with complex substrates like isononylphenol (B1143871) adds to the synthetic chemist's toolbox for creating diverse molecular architectures. oarjbp.com

In medicinal chemistry, the investigation of phenolic Mannich bases continues to be a fruitful area for drug discovery. nih.govnih.gov The structural motif of a phenol linked to an amino group is present in many biologically active molecules. By studying compounds like this compound, researchers can gain insights into the pharmacophore requirements for specific biological targets. The potential for these compounds to act as anticancer, antibacterial, or antifungal agents underscores their importance in the development of new therapeutic agents. ijpca.orgnih.gov

From an industrial and materials science perspective, research into alkylphenolic compounds and their derivatives is highly relevant. Alkylphenols are used in the production of surfactants, additives for fuels and lubricants, and as components in resins and plastics. wikipedia.org Understanding the properties and potential applications of functionalized alkylphenols like this compound can lead to the development of new materials with enhanced performance characteristics.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-((Dimethylamino)methyl)-4-isononylphenol, and how can reaction parameters be optimized to enhance yield and purity?

- Methodological Answer : Synthesis typically involves alkylation of 4-isononylphenol with dimethylaminomethyl chloride under alkaline conditions. Optimization can be achieved via Design of Experiments (DOE) to vary temperature (80–120°C), reaction time (6–24 hours), and reactant molar ratios (1:1.2–1:1.5). Catalysts like K₂CO₃ or NaOH (10–20 mol%) improve nucleophilic substitution efficiency. Monitor purity using HPLC (C18 column, acetonitrile/water gradient) and validate via NMR .

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

- Methodological Answer : Use a combination of ¹H/¹³C NMR (in CDCl₃), FT-IR, and high-resolution mass spectrometry (HRMS). Key NMR signals: δ 2.2–2.4 ppm (dimethylamino protons), δ 6.8–7.2 ppm (aromatic protons). IR identifies O-H (~3400 cm⁻¹) and C-N (~1250 cm⁻¹) stretches. HRMS confirms the molecular ion [M+H]⁺. Cross-reference with NIST spectral libraries for validation .

Q. What analytical techniques are suitable for quantifying this compound in environmental or biological matrices?

- Methodological Answer : Employ GC-MS (electron ionization) or HPLC-UV for quantification. For complex matrices, use solid-phase extraction (SPE) with C18 cartridges and derivatization (e.g., silylation) to enhance volatility. Calibrate with certified reference standards (e.g., 4-Octylphenol protocols ). Validate methods per EPA guidelines (e.g., detection limits, recovery rates) .

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies in reported physicochemical properties (e.g., solubility, logP) across studies?

- Methodological Answer : Conduct replicate studies under standardized conditions (OECD guidelines). Use shake-flask methods for solubility (water/octanol) and HPLC-derived logP measurements. Compare with computational predictions (QSPR models like EPI Suite). Address contradictions by controlling solvent purity (±99.9%), temperature (±0.5°C), and validating analytical methods (ICH Q2 guidelines) .

Q. How can computational chemistry predict the reactivity and interaction mechanisms of this compound with biological targets?

- Methodological Answer : Apply molecular docking (AutoDock Vina) to study binding with enzymes (e.g., cytochrome P450). Use DFT (B3LYP/6-311+G**) to calculate frontier molecular orbitals and reactive sites. Perform MD simulations (GROMACS) to assess binding stability. Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) .

Q. What experimental designs are effective for analyzing byproduct formation during synthesis, and how can these byproducts be minimized?

- Methodological Answer : Use LC-MS or GC-MS to identify byproducts (e.g., incomplete alkylation products). Optimize reaction conditions: reduce excess dimethylaminomethyl chloride, increase catalyst loading (15–20 mol% NaOH), or employ flow chemistry for better heat/mass transfer. Quantify byproducts using internal standards (e.g., deuterated analogs) .

Q. How do steric and electronic effects of the isononyl and dimethylaminomethyl groups influence the compound’s reactivity in catalytic systems?

- Methodological Answer : Perform Hammett analysis to correlate substituent effects with reaction rates. Use X-ray crystallography or DFT to study steric hindrance. Compare with analogs like 4-(Cyclopropylmethoxy)-2-(dimethylamino)phenol to isolate electronic contributions .

Data Contradiction & Validation

Q. How should researchers address conflicting bioactivity data (e.g., antioxidant vs. pro-oxidant effects) in mechanistic studies?

- Methodological Answer : Replicate assays under controlled redox conditions (e.g., oxygen tension, pH). Use spin-trapping agents (e.g., DMPO) in ESR to detect free radicals. Validate with orthogonal assays (e.g., DPPH for antioxidant activity, ROS probes for pro-oxidant effects). Cross-reference with structurally similar phenols .

Q. What protocols ensure reproducibility in environmental fate studies (e.g., biodegradation, photolysis) for this compound?

- Methodological Answer : Follow OECD 301F (biodegradation) and 316 (photolysis) guidelines. Use ¹⁴C-labeled analogs to track mineralization. Control light intensity (e.g., solar simulators) and matrix composition (e.g., humic acid content). Validate with EPA-compliant LC-MS/MS .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.